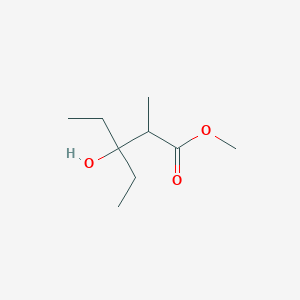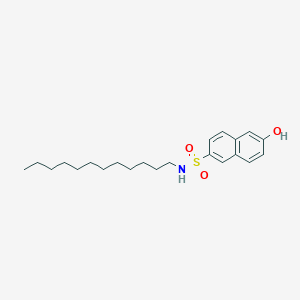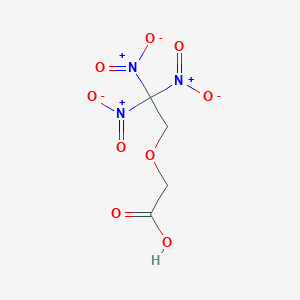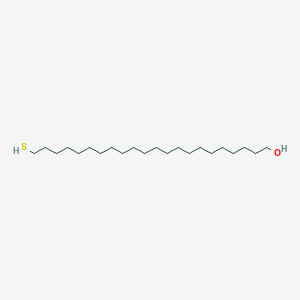![molecular formula C10H16O B14267823 1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane CAS No. 172946-29-1](/img/structure/B14267823.png)
1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-methylidene-9-oxabicyclo[331]nonane is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system This compound is part of the oxabicyclo[33
Méthodes De Préparation
The synthesis of 1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-Oxabicyclo[3.3.1]nonane: Similar structure but lacks the methylidene group, leading to different chemical properties and reactivity.
9-Azabicyclo[3.3.1]nonane: Contains a nitrogen atom instead of oxygen, resulting in different biological activities and applications.
9-Borabicyclo[3.3.1]nonane: Contains a boron atom, used as a catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
172946-29-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C10H16O/c1-8-6-9-4-3-5-10(2,7-8)11-9/h9H,1,3-7H2,2H3 |
Clé InChI |
GQODUHXHOUXIRW-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC(O1)CC(=C)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


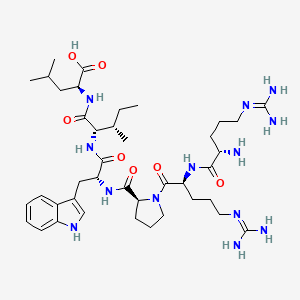
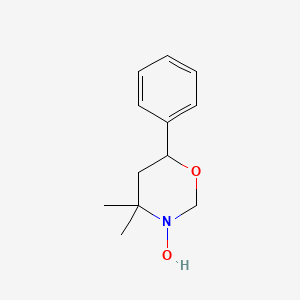
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
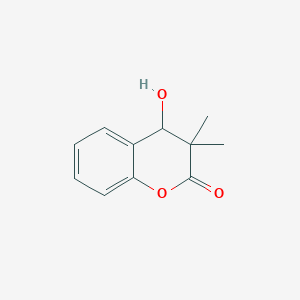
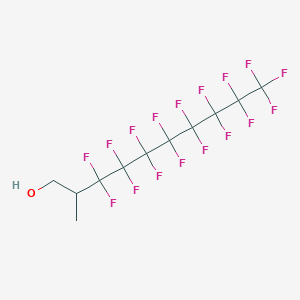
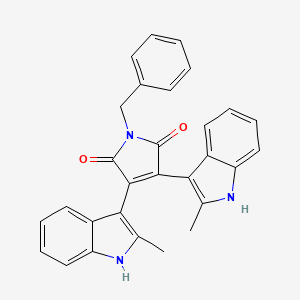
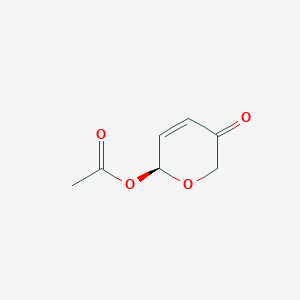
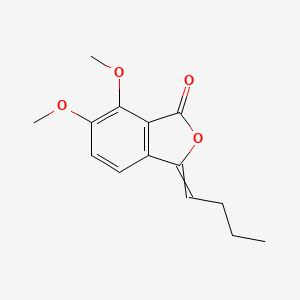
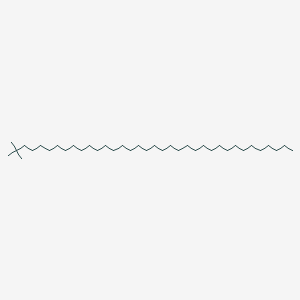
![2-Butanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3-methyl-](/img/structure/B14267796.png)
